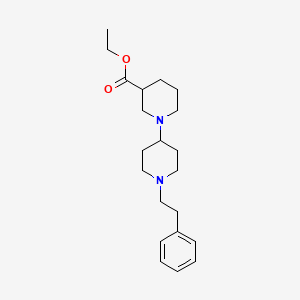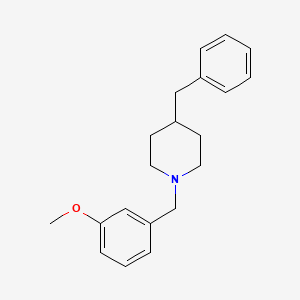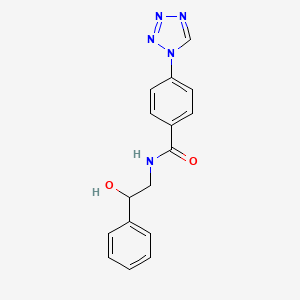![molecular formula C20H27F2N3O B6073461 N-allyl-3-[1-(2,3-difluorobenzyl)-4-piperidinyl]-1-pyrrolidinecarboxamide](/img/structure/B6073461.png)
N-allyl-3-[1-(2,3-difluorobenzyl)-4-piperidinyl]-1-pyrrolidinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-allyl-3-[1-(2,3-difluorobenzyl)-4-piperidinyl]-1-pyrrolidinecarboxamide is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in the field of medicine. This compound is known to exhibit various biochemical and physiological effects, making it a promising candidate for the development of new drugs.
Aplicaciones Científicas De Investigación
N-allyl-3-[1-(2,3-difluorobenzyl)-4-piperidinyl]-1-pyrrolidinecarboxamide has been extensively studied for its potential applications in the field of medicine. It has been found to exhibit significant activity against various diseases, including cancer, epilepsy, and depression. The compound has also been studied for its potential use as a painkiller and an anti-inflammatory agent.
Mecanismo De Acción
The mechanism of action of N-allyl-3-[1-(2,3-difluorobenzyl)-4-piperidinyl]-1-pyrrolidinecarboxamide is not fully understood. However, it is believed that the compound acts on the central nervous system by modulating the activity of specific receptors and neurotransmitters. The compound has been found to interact with the serotonin, dopamine, and opioid receptors, which are known to play a crucial role in regulating mood, pain, and addiction.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. It has been shown to increase the levels of certain neurotransmitters, such as dopamine and serotonin, in the brain. The compound has also been found to have anti-inflammatory and antioxidant properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using N-allyl-3-[1-(2,3-difluorobenzyl)-4-piperidinyl]-1-pyrrolidinecarboxamide in lab experiments is its high potency and selectivity. The compound has been found to exhibit significant activity at low concentrations, making it an ideal candidate for drug development. However, the compound's complex structure and limited availability can pose a challenge in conducting experiments.
Direcciones Futuras
There are several future directions for the research and development of N-allyl-3-[1-(2,3-difluorobenzyl)-4-piperidinyl]-1-pyrrolidinecarboxamide. One of the major areas of focus is the development of new drugs based on the compound's structure and activity. The compound's potential use as a painkiller and anti-inflammatory agent is also an area of interest. Additionally, further studies are needed to fully understand the compound's mechanism of action and its potential applications in treating various diseases.
Conclusion:
This compound is a promising compound with potential applications in the field of medicine. Its high potency and selectivity make it an ideal candidate for drug development. Further research is needed to fully understand the compound's mechanism of action and its potential applications in treating various diseases.
Métodos De Síntesis
The synthesis of N-allyl-3-[1-(2,3-difluorobenzyl)-4-piperidinyl]-1-pyrrolidinecarboxamide involves the reaction of 1-(2,3-difluorobenzyl)-4-piperidinone with allylamine and pyrrolidinecarboxylic acid. The reaction is carried out under specific conditions to obtain the desired product with high purity and yield.
Propiedades
IUPAC Name |
3-[1-[(2,3-difluorophenyl)methyl]piperidin-4-yl]-N-prop-2-enylpyrrolidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27F2N3O/c1-2-9-23-20(26)25-12-8-16(14-25)15-6-10-24(11-7-15)13-17-4-3-5-18(21)19(17)22/h2-5,15-16H,1,6-14H2,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPTJJDWJMYMEIM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=O)N1CCC(C1)C2CCN(CC2)CC3=C(C(=CC=C3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27F2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-{[(3-chloro-1-benzothien-2-yl)carbonyl]amino}-3-(4-ethoxyphenyl)propanoic acid](/img/structure/B6073379.png)
![2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)thio]-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B6073389.png)



![N-[(1-cyclopentyl-3-piperidinyl)methyl]-N-[2-(1-piperidinyl)ethyl]-4-pentenamide](/img/structure/B6073427.png)

![7-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(4-methoxyphenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B6073441.png)
![1-(3-isopropyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-N-(3-phenylpropyl)-3-piperidinecarboxamide](/img/structure/B6073442.png)

![1-{3-[(cyclohexylamino)methyl]phenoxy}-3-(3,4-dihydro-2(1H)-isoquinolinyl)-2-propanol](/img/structure/B6073452.png)
![N-[2-(4-isopropoxyphenyl)ethyl]-2-[1-(3-methylbutyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B6073454.png)

![4-(2-isopropoxyphenyl)-3-methyl-1-[1,2,4]triazolo[4,3-b]pyridazin-6-yl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6073477.png)
